Fluparoxan hydrochloride anhydrous

Alpha-2 adrenoceptor Selectivity Radioligand binding

Fluparoxan hydrochloride anhydrous (GR50360A) is a potent, competitive α2-adrenoceptor antagonist (pKB = 7.9) with a α2/α1 selectivity ratio exceeding 2500. As a benzodioxinopyrrole derivative, it effectively penetrates the blood-brain barrier and enhances noradrenergic neurotransmission by blocking presynaptic α2-adrenergic autoreceptors.

Molecular Formula C10H11ClFNO2
Molecular Weight 231.65 g/mol
CAS No. 101389-87-1
Cat. No. B10771209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluparoxan hydrochloride anhydrous
CAS101389-87-1
Molecular FormulaC10H11ClFNO2
Molecular Weight231.65 g/mol
Structural Identifiers
SMILESC1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl
InChIInChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1
InChIKeyJNYKORXHNIRXSA-OZZZDHQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluparoxan Hydrochloride Anhydrous (CAS 101389-87-1): A Selective α2-Adrenoceptor Antagonist for CNS Pharmacology Research


Fluparoxan hydrochloride anhydrous (GR50360A) is a potent, competitive α2-adrenoceptor antagonist (pKB = 7.9) with a α2/α1 selectivity ratio exceeding 2500 [1]. As a benzodioxinopyrrole derivative, it effectively penetrates the blood-brain barrier and enhances noradrenergic neurotransmission by blocking presynaptic α2-adrenergic autoreceptors [1]. The compound exhibits high oral bioavailability in humans (97%) and a half-life of approximately 6 hours, making it a valuable tool compound for investigating central α2-adrenoceptor function [2].

Why Fluparoxan Hydrochloride Anhydrous Cannot Be Substituted with Generic α2-Adrenoceptor Antagonists


While multiple α2-adrenoceptor antagonists exist as research tools (e.g., idazoxan, yohimbine, atipamezole), their receptor selectivity profiles, off-target activities, and pharmacokinetic properties differ markedly from fluparoxan [1]. Fluparoxan's unique benzodioxinopyrrole scaffold confers a distinctive combination of high α2/α1 selectivity (2630-fold) and negligible affinity for imidazoline receptors—a property not shared by imidazoline-containing antagonists like idazoxan [2]. Furthermore, fluparoxan exhibits a clean 5-HT1A partial agonist profile (Emax ~70%) without the significant 5-HT1A agonist activity seen with yohimbine [3]. These molecular differences translate into divergent neurochemical outcomes, making direct substitution scientifically invalid for studies requiring precise α2-adrenoceptor blockade without confounding serotonergic or imidazoline modulation.

Fluparoxan Hydrochloride Anhydrous: Quantitative Differentiation Against Key α2-Adrenoceptor Antagonist Comparators


α2/α1 Selectivity Ratio: Fluparoxan vs. Idazoxan and Yohimbine

Fluparoxan demonstrates an α2/α1 selectivity ratio exceeding 2500, based on pKB values for α2 (7.87-7.89) and α1 (4.45) receptors in isolated tissue preparations [1]. In contrast, the commonly used comparator idazoxan exhibits only a 200-fold α2/α1 selectivity, while yohimbine shows approximately 30-fold selectivity [2]. This 12.5-fold greater α2/α1 selectivity for fluparoxan relative to idazoxan minimizes off-target α1-adrenoceptor-mediated cardiovascular effects in vivo.

Alpha-2 adrenoceptor Selectivity Radioligand binding

5-HT1A Receptor Activity Profile: Fluparoxan vs. Yohimbine

Fluparoxan displays intermediate selectivity for human α2A versus 5-HT1A receptors (22- to 31-fold) and exhibits partial agonist activity at 5-HT1A sites with an Emax of ~70% relative to 5-HT [1]. Yohimbine, by comparison, shows only 10-fold selectivity for hα2A versus h5-HT1A and acts as a full agonist at 5-HT1A receptors in vivo, producing WAY100,635-reversible hypothermia in rats [2]. The differential 5-HT1A engagement translates into distinct neurochemical outcomes: fluparoxan selectively enhances hippocampal noradrenaline turnover, whereas yohimbine additionally enhances striatal dopamine turnover and suppresses striatal 5-HT turnover [2].

Serotonin receptor Off-target activity GTPγS binding

In Vivo Oral Efficacy: Fluparoxan vs. Idazoxan in Clonidine-Induced Hypothermia

In the conscious mouse model of clonidine-induced hypothermia, fluparoxan (0.2-3.0 mg/kg, p.o.) exhibited similar potency to idazoxan in preventing the hypothermic response [1]. The ED50 for fluparoxan in reversing clonidine-induced hypothermia was 0.66 mg/kg p.o., comparable to idazoxan's reported ED50 of ~0.5 mg/kg p.o. [2]. Importantly, fluparoxan's efficacy via the oral route confirms its ability to cross the blood-brain barrier and engage central α2-adrenoceptors at behaviorally relevant doses.

In vivo pharmacology Oral bioavailability CNS penetration

β-Adrenoceptor Downregulation: Chronic Fluparoxan vs. Vehicle

Chronic oral administration of fluparoxan (12 mg/kg, twice daily for 6 days) produced a 26% reduction in the density of rat brain [3H]-dihydroalprenolol binding sites, indicative of β-adrenoceptor downregulation [1]. This magnitude of β-adrenoceptor downregulation is consistent with established antidepressant agents and distinguishes fluparoxan from acute α2-antagonists that do not produce this adaptive change [1].

Receptor regulation Chronic dosing Antidepressant mechanism

Human Pharmacokinetics: Fluparoxan Oral Bioavailability and Half-Life

Fluparoxan demonstrates superior oral bioavailability in humans (97%) compared to many α2-antagonist tool compounds that lack human PK characterization [1]. The compound exhibits high in vitro permeability in Caco-2 cells (Papp = 2000 nm/s), which correlates with its 100% oral absorption in humans [1]. The elimination half-life in humans is approximately 6 hours, supporting twice-daily dosing regimens for sustained α2-adrenoceptor blockade [1].

Pharmacokinetics Oral absorption Human data

Optimal Research Applications for Fluparoxan Hydrochloride Anhydrous Based on Quantitative Differentiation


Preclinical Studies Requiring Clean α2-Adrenoceptor Blockade Without Imidazoline or 5-HT1A Confounds

Fluparoxan's 2630-fold α2/α1 selectivity and lack of imidazoline receptor affinity make it the α2-antagonist of choice for studies isolating α2-adrenoceptor function in CNS pathways [1]. Unlike idazoxan (imidazoline affinity) and yohimbine (5-HT1A agonist activity), fluparoxan provides a cleaner pharmacological signal in behavioral, electrophysiological, and neurochemical experiments [2].

Oral Dosing Paradigms in Rodent Models of Depression and Cognitive Dysfunction

With an oral ED50 of 0.66 mg/kg in the mouse clonidine hypothermia assay and demonstrated efficacy in preventing age-related spatial working memory deficits in APP/PS1 transgenic mice [3], fluparoxan is well-suited for chronic oral dosing studies in rodent models of depression and Alzheimer's disease [1]. Its 100% oral bioavailability in rats ensures reliable systemic exposure [4].

Translational Pharmacology Studies Requiring Human PK Benchmarking

Fluparoxan's well-characterized human pharmacokinetics (97% oral bioavailability, t½ 6 hours) [4] enable accurate allometric scaling and exposure-response modeling in preclinical species. This contrasts with many research-grade α2-antagonists that lack human PK data, making fluparoxan the preferred tool for translational pharmacology programs [4].

Studies of β-Adrenoceptor Plasticity and Chronic Antidepressant Mechanisms

The 26% downregulation of β-adrenoceptors observed after 6 days of fluparoxan treatment [1] validates its utility in investigating receptor plasticity mechanisms underlying antidepressant efficacy. This chronic adaptive change distinguishes fluparoxan from acute-only α2-antagonists and supports its use in studies requiring sustained noradrenergic modulation [1].

Quote Request

Request a Quote for Fluparoxan hydrochloride anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.